

Application Notes and Protocols for Kinase Degradation using Thalidomide-5-PEG4-NH2

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Compound of Interest		
Compound Name:	Thalidomide-5-PEG4-NH2	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a paradigm-shifting therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. [1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. [2] These heterobifunctional molecules are designed to co-opt the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins. [1][3] A common and effective strategy in PROTAC design involves the use of a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. [1][4]

Thalidomide-5-PEG4-NH2 is a key building block in the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety for CRBN recruitment and a 4-unit polyethylene glycol (PEG) linker with a terminal amine group (NH2) for conjugation to a ligand targeting a specific kinase.[3][5] The PEG linker provides flexibility and favorable physicochemical properties, such as improved solubility and cell permeability, which are crucial for the efficacy of the resulting PROTAC.[6]

This document provides detailed application notes and protocols for the use of PROTACs constructed with **Thalidomide-5-PEG4-NH2** for the degradation of specific kinase proteins. As publicly available data on a specific PROTAC utilizing this exact linker for a particular kinase is limited, these notes will use data from a well-characterized Cyclin-Dependent Kinase 9 (CDK9) degrader, which employs a similar thalidomide-PEG-based structure, as a representative





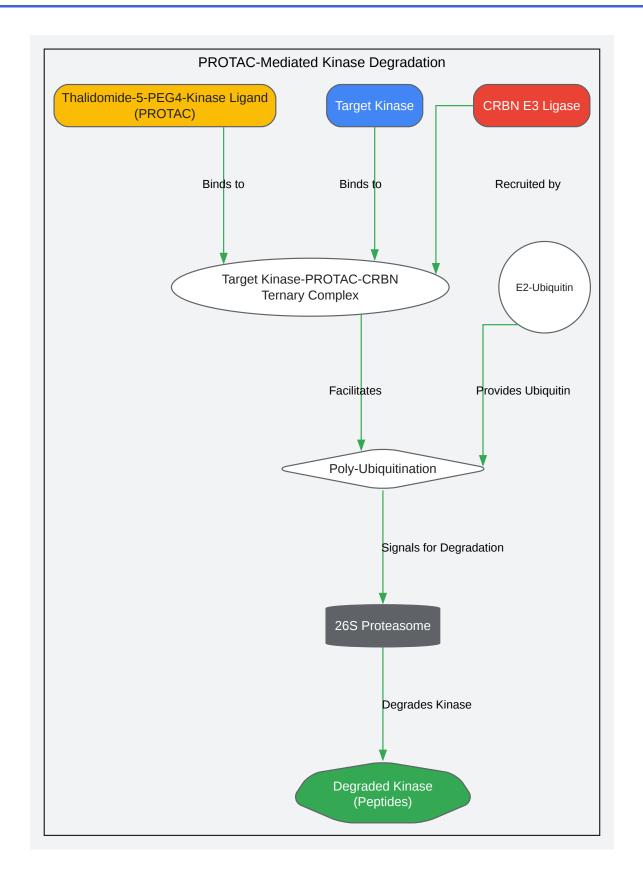


example.[1][7] This will serve as a comprehensive guide for researchers working with thalidomide-PEG-based kinase degraders.

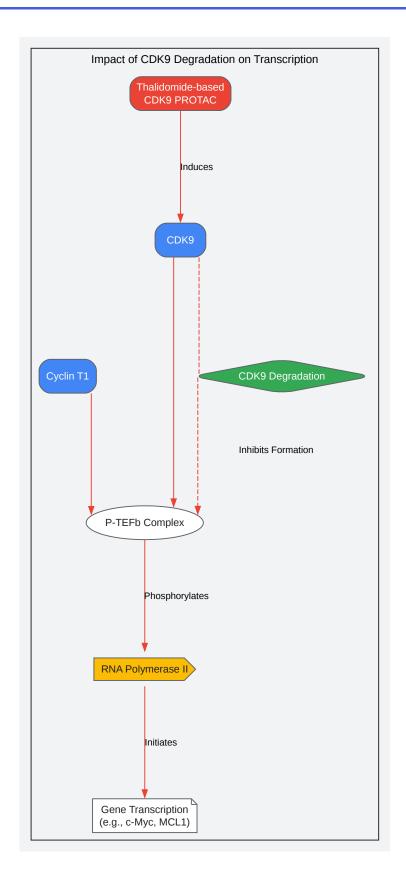
Mechanism of Action

PROTACs utilizing **Thalidomide-5-PEG4-NH2** function by inducing the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ligase.[6][8] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target kinase, leading to its polyubiquitination.[8] The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.[6] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[9]

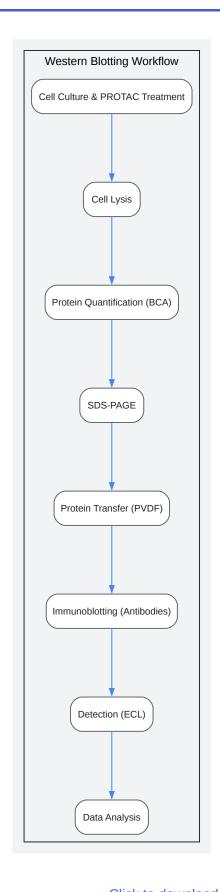


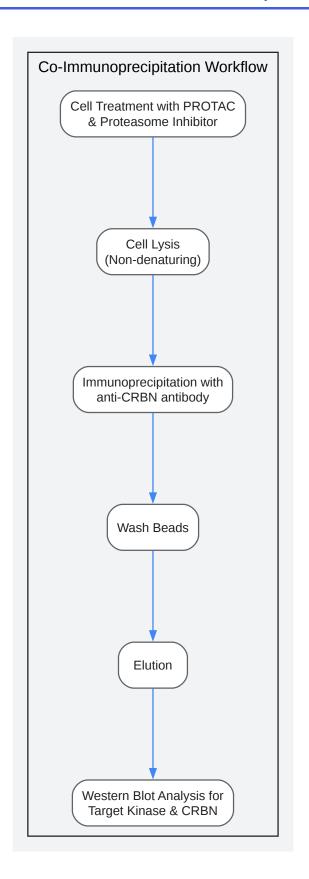












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